2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a propanoic acid moiety
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This process is fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on their specific structures and properties .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can significantly influence the outcomes of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzene, which serves as the starting material.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation using isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the propanoic acid moiety onto the benzene ring.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid or 4-fluoro-3-methylbenzaldehyde.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the propanoic acid moiety.
2-(4-Fluoro-3-methylphenyl)propanoic acid: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid is unique due to the combination of the fluorine atom and the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILHNSGERUADSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250140-56-7 |
Source
|
Record name | 2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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